CDK4/Cyclin D3 Binding Affinity – Comparison with the Approved CDK4/6 Inhibitor Palbociclib
The compound displays a Ki of 0.40 nM against human full-length GST-tagged CDK4/Cyclin D3 in a recombinant enzyme assay [1]. For context, the prototypical CDK4/6 inhibitor palbociclib (PD-0332991) exhibits an IC₅₀ of 11 nM for CDK4/Cyclin D1 under comparable biochemical conditions [2]. Although the activity readouts differ (Ki vs. IC₅₀) and the cyclin subunit is not identical (D3 vs. D1), the 27-fold difference in potency is notable and suggests that the acrylamide-containing scaffold may achieve tighter binding through covalent engagement.
| Evidence Dimension | CDK4 kinase inhibitory activity |
|---|---|
| Target Compound Data | Ki = 0.40 nM (CDK4/Cyclin D3) |
| Comparator Or Baseline | Palbociclib IC₅₀ = 11 nM (CDK4/Cyclin D1) |
| Quantified Difference | ~27-fold lower Ki/IC₅₀ for the target compound (note: different assay endpoint) |
| Conditions | Recombinant GST-CDK4 (aa 1-303)/Cyclin D3 (aa 1-292) baculovirus system; palbociclib data in standard CDK4/Cyclin D1 LANCE assay |
Why This Matters
If the biochemical potency advantage translates to cellular activity, the compound may achieve effective target engagement at lower concentrations, potentially reducing off-target pharmacology.
- [1] BindingDB. Inhibition of human full-length GST-tagged CDK4 (1-303)/Cyclin D3 (1-292) by BDBM50521936 (CHEMBL4560219). View Source
- [2] Fry, D. W. et al. (2004). Specific inhibition of cyclin-dependent kinase 4/6 by PD 0332991 and associated antitumor activity in human tumor xenografts. Molecular Cancer Therapeutics, 3(11), 1427–1438. PMID: 15542782. View Source
